Sulfo-Cy7.5 NHS ester Potassium

Catalog No.
S14475325
CAS No.
M.F
C49H50KN3O16S4
M. Wt
1104.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfo-Cy7.5 NHS ester Potassium

Product Name

Sulfo-Cy7.5 NHS ester Potassium

IUPAC Name

potassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6-sulfo-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6-sulfo-8-sulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-8-sulfonate

Molecular Formula

C49H50KN3O16S4

Molecular Weight

1104.3 g/mol

InChI

InChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1

InChI Key

HDBJLDCQQJVKRA-UHFFFAOYSA-M

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)CCC4)C.[K+]

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)/CCC4)C.[K+]

Sulfo-Cyanine 7.5 NHS ester potassium is a near-infrared fluorescent dye that is highly soluble in water, making it particularly useful for biological imaging applications. This compound is an analog of indocyanine green, which has been widely used in clinical settings. The unique structure of Sulfo-Cyanine 7.5 includes a trimethylene bridge that enhances its quantum yield compared to indocyanine green, allowing for better fluorescence properties. It also features a N-hydroxysuccinimide (NHS) ester functional group, enabling it to react with amine groups on proteins and other biomolecules for labeling purposes .

The molecular formula of Sulfo-Cyanine 7.5 NHS ester potassium is C49H48N3K3O16S4C_{49}H_{48}N_{3}K_{3}O_{16}S_{4}, with a molecular weight of approximately 1180.47 g/mol. It appears as a dark green solid and exhibits strong absorption and emission maxima at 778 nm and 797 nm, respectively .

Sulfo-Cyanine 7.5 NHS ester potassium primarily undergoes nucleophilic substitution reactions where the NHS ester reacts with primary or secondary amines to form stable amide bonds. This reaction is crucial for labeling proteins, peptides, and other biomolecules, facilitating their tracking in various biological assays. The reaction can be summarized as follows:

R NH2+Sulfo Cyanine 7 5 NHS esterR NH Sulfo Cyanine 7 5+NHS\text{R NH}_2+\text{Sulfo Cyanine 7 5 NHS ester}\rightarrow \text{R NH Sulfo Cyanine 7 5}+\text{NHS}

This process allows for the conjugation of the dye to target molecules without significantly altering their biological activity .

Sulfo-Cyanine 7.5 NHS ester potassium is primarily utilized in near-infrared imaging due to its favorable spectral properties, which allow for deep tissue penetration and reduced background fluorescence from biological tissues. Its high quantum yield and photostability make it suitable for real-time imaging applications in live organisms . The dye's ability to label biomolecules enables researchers to study cellular processes, protein interactions, and drug delivery mechanisms effectively.

In vivo studies have demonstrated that Sulfo-Cyanine 7.5 can be used to visualize tumor margins during surgical procedures, providing critical information for oncological interventions .

The synthesis of Sulfo-Cyanine 7.5 NHS ester potassium typically involves several steps:

  • Synthesis of the Cyanine Core: The initial step involves creating the cyanine backbone through condensation reactions between appropriate aldehydes and amines.
  • Formation of the NHS Ester: The cyanine dye is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester.
  • Potassium Salt Formation: Finally, the product can be converted into its potassium salt form by neutralizing with potassium hydroxide or another potassium source.

These steps ensure that the resulting compound retains its solubility and reactive properties necessary for labeling applications .

Sulfo-Cyanine 7.5 NHS ester potassium has a wide range of applications in biomedical research:

  • In Vivo Imaging: Used extensively for non-invasive imaging of biological tissues.
  • Protein Labeling: Facilitates the study of protein interactions and dynamics through fluorescent labeling.
  • Drug Delivery Studies: Allows tracking of drug distribution and release in live models.
  • Diagnostic

Interaction studies involving Sulfo-Cyanine 7.5 NHS ester potassium focus on its binding affinity with various biomolecules, particularly proteins and antibodies. These studies are essential for understanding how effectively the dye can label specific targets without interfering with their biological functions.

Research has shown that conjugation with Sulfo-Cyanine 7.5 does not significantly alter the binding characteristics of antibodies or other proteins, making it a reliable choice for experimental applications . Furthermore, studies involving photoacoustic imaging have demonstrated its utility in monitoring real-time interactions within biological systems .

Sulfo-Cyanine 7.5 NHS ester potassium is part of a broader family of cyanine dyes that share similar structural features but differ in their spectral properties and applications.

Compound NameMolecular FormulaAbsorption Maxima (nm)Emission Maxima (nm)Unique Features
Sulfo-Cyanine 5 NHS EsterC34H36N3O9SC_{34}H_{36}N_{3}O_{9}S646663Lower quantum yield; less water-soluble
Sulfo-Cyanine 7 NHS EsterC41H46N3KO10S2C_{41}H_{46}N_{3}KO_{10}S^{2}750773Improved photostability; higher quantum yield
Indocyanine GreenC43H47N2O6SC_{43}H_{47}N_{2}O_{6}S800810FDA approved; used in clinical settings

Sulfo-Cyanine 7.5 stands out due to its higher quantum yield compared to indocyanine green and sulfo-cyanine 7, making it particularly effective for applications requiring enhanced fluorescence intensity .

Sulfo-Cy7.5 NHS ester Potassium represents a sophisticated molecular design achievement in near-infrared fluorescent dyes, combining the photophysical advantages of cyanine dyes with enhanced water solubility and bioconjugation capabilities [1] . The compound exhibits the molecular formula C₄₉H₅₀KN₃O₁₆S₄ with a molecular weight of 1104.3 g/mol, featuring absorption and emission maxima at 778 nm and 797 nm respectively [1] [3]. The molecular structure incorporates multiple sulfonate groups that significantly enhance water solubility while maintaining the characteristic near-infrared fluorescence properties essential for biological imaging applications [4].

The synthetic approach to Sulfo-Cy7.5 NHS ester Potassium involves multiple strategic considerations including chelator integration, counterion selection, and structural modifications to optimize quantum yield [5] [6]. Modern synthetic methodologies emphasize modular approaches that prevent functional group degradation by introducing delicate functionalities in the final synthesis steps [6] [7]. The compound's design represents an advancement over traditional indocyanine green analogs, incorporating a trimethylene bridge that enhances quantum yield and photostability [8].

Chelator Scaffolding Techniques for Hybrid Probe Development

Chelator scaffolding represents a fundamental advancement in hybrid probe development, enabling the integration of multiple functional components within a single molecular framework [9] [10]. The approach utilizes bifunctional chelators as central scaffolds to which targeting vectors, fluorophores, and radiolabels can be systematically attached [9] [11]. Fusarinine C has emerged as a particularly effective chelator scaffold, demonstrating capability for dual-modality imaging by simultaneously accommodating gallium-68 radiolabeling and near-infrared fluorophore conjugation [9] [10].

The NOTA-based scaffold system provides exceptional versatility for multivalent probe construction, supporting the attachment of one to three targeting vectors while maintaining high metal chelation stability [12] [13]. These scaffolds achieve signal amplification through multivalent presentation of targeting molecules, with divalent and trivalent conjugates demonstrating significantly enhanced binding affinities compared to monovalent counterparts [12] [13]. The systematic evaluation of NOTA-based scaffolds revealed that trivalent conjugates exhibit binding affinities of 14.7 ± 5.0 nM compared to 171 ± 60 nM for monovalent systems [13].

Chelator TypeMetal CompatibilityMultivalencyKey AdvantagesApplications
NOTA-based scaffold⁶⁸Ga, ⁶⁴Cu1-3 targeting vectorsHigh stability, multiple conjugation sitesPET imaging, signal amplification
HBED-type scaffold⁶⁸GaBifunctional conjugationRoom temperature labelingRadiopharmaceutical kits
Fusarinine C⁶⁸Ga, ⁸⁹ZrDual-modalityHybrid imaging capabilitiesPET/optical dual imaging
CB-TE2A scaffold⁶⁴CuDivalent presentationEnhanced binding affinityIntegrin targeting
TTHA/cyTTHA scaffoldTb(III), Eu(III)Modular designLong lifetimes, high quantum yieldsLuminescent imaging

Advanced chelator scaffolding techniques incorporate pre-organized chelator structures that bind metals within minutes at ambient temperature while exhibiting substantial resistance to transchelation [14]. The triethylenetetraamine hexaacetic acid and cyclohexyl triethylenetetraamine hexaacetic acid chelator scaffolds demonstrate exceptional quantum yields of up to 54% in aqueous solutions, combined with characteristic lanthanide photophysical properties including long excited state lifetimes and large effective Stokes shifts [14].

The development of thiol-reactive HBED-type chelators represents a significant advancement in probe construction methodology [15]. These scaffolds utilize phenyloxadiazolyl methylsulfone chemistry as an alternative to traditional maleimide coupling, providing enhanced stability in the resulting linkages while maintaining efficient gallium-68 radiolabeling capabilities at ambient temperature [15].

Potassium Counterion Optimization in NHS Ester Formulations

The selection and optimization of counterions in NHS ester formulations significantly influences the physicochemical properties, stability, and synthetic accessibility of the final compounds [16] [17]. Potassium counterions provide an optimal balance between water solubility and crystalline stability for sulfonated NHS ester derivatives [16] [17]. The counterion selection process must consider multiple factors including solubility characteristics, hygroscopic properties, and compatibility with synthetic methodologies [17].

Potassium salts of NHS esters demonstrate superior handling characteristics compared to sodium analogs, exhibiting reduced hygroscopic tendencies while maintaining excellent water solubility [16] [17]. The crystalline structure of potassium salts provides enhanced stability during storage and processing, contributing to improved shelf-life and handling properties [17]. Comparative analysis reveals that potassium counterions offer good crystallinity without the excessive hygroscopic behavior observed with sodium salts [16].

CounterionWater SolubilityOrganic SolubilityStability EnhancementTypical Applications
PotassiumHighLowGood crystallinitySulfo-NHS esters, biological labeling
SodiumVery HighVery LowHygroscopic tendencyGeneral sulfonated compounds
AmmoniumHighLowGood handling propertiesBuffer-compatible systems
TetrabutylammoniumLowHighImproved purificationOrganic synthesis intermediates
15-Crown-5 complexed SodiumModerateEnhancedImproved synthesis yieldCrown ether-mediated synthesis

The development of crown ether-mediated synthesis represents a significant advancement in NHS ester preparation methodology [5] [18]. The use of 15-crown-5 to complex sodium cations in N-hydroxysulfosuccinimide sodium salt circumvents solvation incompatibility issues by rendering the hydroxysulfosuccinimide salt soluble in organic solvents [5] [18]. This approach results in cleaner esterification reactions with improved yields while maintaining the water solubility characteristics essential for bioconjugation applications [18].

The optimization of counterion systems extends beyond simple salt selection to include consideration of buffer compatibility and reaction kinetics [19] [20]. NHS ester stability demonstrates strong pH dependence, with half-lives ranging from 4-5 hours at pH 7.0 to only 1 hour at pH 8.0 [19] [20]. The selection of appropriate buffer systems, particularly MES buffer for activation reactions and phosphate-buffered saline for conjugation reactions, significantly influences the success of NHS ester-mediated coupling reactions [19] [20].

Trimethylene Bridge Modifications for Quantum Yield Enhancement

The incorporation of trimethylene bridge modifications represents a critical advancement in cyanine dye design for quantum yield optimization [8] [21]. The trimethylene bridge structure provides enhanced molecular rigidity compared to standard polymethine chains, resulting in reduced non-radiative decay pathways and improved fluorescence efficiency [8] [21]. This structural modification directly addresses the quantum yield limitations observed in traditional cyanine dyes, particularly indocyanine green analogs .

Systematic investigations of bridge modifications reveal that structural rigidity correlates directly with quantum yield enhancement [21]. Cyclopentene-incorporated bridges demonstrate quantum yields up to 31%, representing a substantial improvement over flexible analogs [21]. The mechanism underlying this enhancement involves restricted molecular motion that prevents energy dissipation through vibrational relaxation pathways [21].

Bridge StructureRigidity EffectQuantum Yield ImpactMechanismStructural Benefit
TrimethyleneEnhanced rigidityEnhanced vs indocyanine greenReduced non-radiative pathwaysImproved photostability
Polymethine chainBaseline flexibilityReference standardStandard cyanine behaviorStandard properties
Cyclopentene-modifiedIncreased rigidityIncreased (up to 31%)Restricted molecular motionEnhanced molar absorptivity
Cycloheptene-modifiedIncreased flexibilityEliminated (non-fluorescent)Energy loss through ring motionComplete fluorescence loss
Meso-substitutedVariable depending on substituent8-31% rangeSubstituent-dependent effectsTunable properties

The quantum mechanical basis for trimethylene bridge enhancement involves the stabilization of excited state configurations through restricted conformational freedom [21] [22]. The trimethylene bridge constrains the molecular geometry, reducing the probability of reaching conical intersections that facilitate non-radiative decay [21]. This structural constraint maintains the delocalized electronic system essential for near-infrared absorption while minimizing energy loss through molecular motion [22].

Comparative photophysical studies demonstrate that trimethylene bridge modifications achieve superior quantum yields compared to traditional heptamethine cyanine dyes [21]. The enhanced rigidity prevents the formation of twisted intramolecular charge transfer states that typically quench fluorescence in flexible cyanine systems [21]. The resulting compounds exhibit both improved quantum yields and enhanced photostability, making them particularly suitable for biological imaging applications requiring sustained fluorescence .

The optimization of trimethylene bridge structures extends to considerations of substitution patterns and electronic effects [21]. Meso-substituted derivatives demonstrate tunable quantum yields ranging from 8% to 31% depending on the specific substituent employed [21]. Electron-withdrawing substituents generally enhance quantum yields by stabilizing the excited state, while electron-donating groups may introduce additional non-radiative pathways [21].

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

2

Exact Mass

1103.17109869 g/mol

Monoisotopic Mass

1103.17109869 g/mol

Heavy Atom Count

73

Dates

Modify: 2024-08-10

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